(2S)-2-amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol is a chiral compound with significant applications in various fields of chemistry and biology. It is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 4-chloro-3-methoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine using reductive amination. This involves the reaction with an amine source (e.g., ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes followed by chiral chromatography or enzymatic resolution to obtain the desired enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2S)-2-amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
4-chloro-3-methoxyphenylalanine: A structurally similar amino acid derivative.
4-chloro-3-methoxybenzylamine: A related compound with a benzylamine group instead of an ethanolamine group.
Uniqueness
(2S)-2-amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both chloro and methoxy substituents on the aromatic ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H12ClNO2 |
---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-chloro-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO2/c1-13-9-4-6(8(11)5-12)2-3-7(9)10/h2-4,8,12H,5,11H2,1H3/t8-/m1/s1 |
InChI Key |
ZJNMEGNAHNGZJX-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H](CO)N)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.